Structural Differentiation from the Des-Methyl Analog: 1,6-Dimethyl Substitution on the Quinolin-4(1H)-one Core
The target compound differs from the commercially available analog 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one (ChemDiv G607-0014) by the presence of methyl groups at the N1 and C6 positions of the quinolin-4(1H)-one scaffold . These methyl substituents increase the calculated logP (estimated ~4.17 for the des-methyl analog vs. a predicted higher value for the dimethyl derivative) and alter the electron density of the quinolinone ring, which in related quinoline–oxadiazole series has been shown to modulate both DNA gyrase binding affinity and cytotoxicity [1]. No direct head-to-head bioassay data comparing these two exact compounds have been published.
| Evidence Dimension | Structural modification: N1–CH₃ and C6–CH₃ vs. N1–H and C6–H on quinolin-4(1H)-one |
|---|---|
| Target Compound Data | MW 351.79; SMILES: CC1=CC2=C(C=C1)N(C=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl)C |
| Comparator Or Baseline | 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one (ChemDiv G607-0014); MW 323.74; logP 4.1701; SMILES: C1=C(C(c2ccccc2N1)=O)c1nc(c2ccc(cc2)Cl)no1 |
| Quantified Difference | ΔMW = +28.05 Da; ΔlogP = not directly measured for target; presence of two methyl groups vs. none |
| Conditions | In silico physicochemical comparison; no comparative in vitro assay available. |
Why This Matters
The 1,6-dimethyl pattern introduces steric bulk and altered lipophilicity that can affect target binding and metabolic clearance; researchers conducting SAR studies or procuring a screening set must account for these differences rather than treating the des-methyl compound as a direct surrogate.
- [1] Jain PP, Degani MS, Raju A, Anantram A, Seervi M, Sathaye S, Ray M, Rajan MGR. Identification of a novel class of quinoline–oxadiazole hybrids as anti-tuberculosis agents. Bioorg Med Chem Lett. 2016;26(2):645–649. View Source
